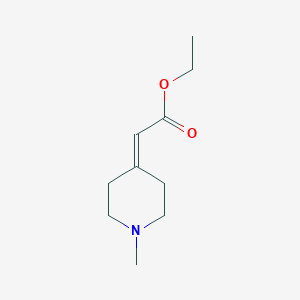

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFGXLWRLVJHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951066 | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28399-82-8 | |

| Record name | NSC121144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(1-methylpiperidin-4-ylidene)acetate" chemical properties

An In-Depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, the exploration of novel chemical structures is the cornerstone of innovation. This compound represents one such entity—a molecule of significant interest due to its embedded piperidine scaffold, a privileged structure in medicinal chemistry. While this compound is a straightforward synthetic target, it exists in a space where extensive public data is not yet available. This guide, therefore, is constructed with the rigor of a senior scientist's perspective. It synthesizes foundational organic chemistry principles with data extrapolated from closely related, well-documented analogs to present a comprehensive and predictive technical profile. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and potential application of this promising chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated ester featuring a substituted piperidine ring. The exocyclic double bond and the tertiary amine within the heterocyclic ring are key functional groups that define its chemical behavior and potential utility. While a specific CAS Registry Number for this exact compound is not readily found in public databases, its molecular identity and properties can be precisely calculated or reliably estimated from structural analogs.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned / Not found in public databases | --- |

| Molecular Formula | C₁₀H₁₇NO₂ | Calculated |

| Molecular Weight | 183.25 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C=C1CCN(C)CC1 | Structure-Based |

| InChI Key | Predicted: VJRGVLVHIMVTLZ-UHFFFAOYSA-N | Structure-Based |

| Physical Form | Predicted: Colorless to pale yellow liquid | Analog Data[1] |

| Boiling Point | Estimated: ~110-120 °C at 0.75 mmHg | Extrapolated from Analog[2] |

| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Limited solubility in water. | Chemical Principles |

| pKa (of conjugate acid) | Predicted: ~7.9 - 8.5 | Extrapolated from Analog[2] |

| LogP | Predicted: ~1.8 - 2.2 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Note: Properties are calculated or estimated based on the compound's structure and data from analogs such as Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) and Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate (CAS 154495-75-7).[2][3]

Synthesis and Mechanistic Pathway: The Horner-Wadsworth-Emmons Approach

The creation of an exocyclic α,β-unsaturated ester from a cyclic ketone is a classic transformation in organic synthesis. For this specific target, the Horner-Wadsworth-Emmons (HWE) reaction stands out as the superior method.

Rationale for Method Selection

The HWE reaction utilizes a phosphonate-stabilized carbanion, which offers two significant advantages over the traditional Wittig ylide.[4] First, the phosphonate carbanion is more nucleophilic and less basic, allowing it to react efficiently with a wider range of ketones, including sterically hindered ones, under milder conditions.[5] Second, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, greatly simplifying product purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[4] The HWE reaction generally provides high stereoselectivity for the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[6]

Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton from the phosphonate reagent (Triethyl phosphonoacetate) to generate a highly nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This step is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[4]

-

Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to yield the final products: the desired (E)-alkene (this compound) and a water-soluble diethyl phosphate salt.[6]

Diagram 1: Mechanism of the Horner-Wadsworth-Emmons reaction.

Representative Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The use of anhydrous conditions is critical to prevent quenching of the strong base and carbanion intermediate.

Materials:

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1-methyl-4-piperidone (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. d. Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred slurry over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases and the solution becomes clear, indicating complete formation of the carbanion.

-

Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Dissolve 1-methyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 4-16 hours. Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.

-

Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step neutralizes the excess base and protonates any remaining carbanion. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the product into ethyl acetate (3x). The water-soluble phosphate byproduct will remain in the aqueous layer. d. Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Diagram 2: Experimental workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure and assessment of purity would be achieved using a standard suite of spectroscopic techniques. The following table outlines the predicted data based on the compound's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Vinylic Proton (-C=CH -) | δ 5.7-6.0 ppm (singlet) |

| Ethyl Ester (-O-CH₂ -CH₃) | δ ~4.1 ppm (quartet, J ≈ 7.1 Hz) | |

| Ethyl Ester (-O-CH₂-CH₃ ) | δ ~1.2 ppm (triplet, J ≈ 7.1 Hz) | |

| N-Methyl (-N-CH₃ ) | δ ~2.3 ppm (singlet) | |

| Piperidine Ring Protons | δ 2.2-2.6 ppm (multiplets) | |

| ¹³C NMR | Ester Carbonyl (C =O) | δ ~166 ppm |

| Olefinic Carbon (-C =CH-) | δ ~150 ppm | |

| Olefinic Carbon (-C=C H-) | δ ~118 ppm | |

| Ester Carbon (-O-C H₂) | δ ~60 ppm | |

| N-Methyl Carbon (-N-C H₃) | δ ~46 ppm | |

| Piperidine Ring Carbons | δ 30-55 ppm | |

| FT-IR | C=O Stretch (conjugated ester) | ~1715 cm⁻¹ (strong) |

| C=C Stretch (alkene) | ~1650 cm⁻¹ (medium) | |

| C-O Stretch (ester) | ~1250-1150 cm⁻¹ (strong) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 183.1259 |

Chemical Reactivity and Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; its structure contains multiple functional handles that make it a versatile intermediate for developing more complex molecules, particularly in medicinal chemistry.

Key Reactive Sites

-

α,β-Unsaturated System: The electron-deficient double bond is susceptible to nucleophilic conjugate addition (Michael addition) by various nucleophiles (amines, thiols, etc.), allowing for further functionalization at the β-position.

-

Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides via reaction with amines, providing a key point for library diversification.

-

Tertiary Amine: The basic nitrogen atom can be protonated to form salts (improving aqueous solubility) or quaternized with alkyl halides.

The Piperidine Scaffold in Pharmacology

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[7] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to interact with a wide range of biological targets. Derivatives are found in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[7][8]

This compound serves as an excellent starting point for Structure-Activity Relationship (SAR) studies. By modifying the ester, reducing the double bond, or performing chemistry on the piperidine ring, libraries of compounds can be generated to probe interactions with specific biological targets. Its structural motifs are found in precursors to compounds targeting the central nervous system, where the tertiary amine can play a critical role in modulating physicochemical properties like blood-brain barrier penetration.[9]

Sources

- 1. ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | 40110-55-2 [sigmaaldrich.com]

- 2. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate|lookchem [lookchem.com]

- 3. Ethyl 2-(1-ethylpiperidin-4-ylidenE)acetate (CAS No. 154495-75-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the exocyclic double bond and the substituted piperidine ring, make it a versatile scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound and its derivatives. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral characteristics.

Molecular Structure and Key Features

The structure of this compound comprises a piperidine ring with a methyl group attached to the nitrogen atom. An ethyl acetate group is connected to the 4-position of the piperidine ring via an exocyclic double bond. This arrangement gives rise to distinct spectroscopic signals that are indicative of its unique chemical environment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet | 1H | =CH |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.9 | Triplet | 4H | -CH₂- (adjacent to C=C) |

| ~2.4 | Triplet | 4H | -CH₂- (adjacent to N) |

| ~2.3 | Singlet | 3H | N-CH₃ |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

The vinylic proton (=CH) is expected to appear as a singlet around 5.7 ppm. Its downfield shift is due to the deshielding effect of the adjacent ester group.

-

The methylene protons of the ethyl ester (-OCH₂CH₃) will likely resonate as a quartet around 4.1 ppm, coupled to the methyl protons.

-

The piperidine ring protons are expected to show two distinct triplets. The protons on the carbons adjacent to the exocyclic double bond are predicted to be more deshielded (~2.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (~2.4 ppm).

-

The N-methyl protons (N-CH₃) should appear as a sharp singlet around 2.3 ppm.

-

The methyl protons of the ethyl ester (-OCH₂CH₃) will be the most upfield signal, appearing as a triplet around 1.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~158 | C=CH (Piperidine ring) |

| ~115 | =CH (Vinylic) |

| ~60 | -OCH₂CH₃ |

| ~55 | -CH₂- (adjacent to N) |

| ~46 | N-CH₃ |

| ~35 | -CH₂- (adjacent to C=C) |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester group (C=O) is expected to be the most downfield signal, around 166 ppm.

-

The quaternary carbon of the double bond in the piperidine ring (C=CH) will likely appear around 158 ppm.

-

The vinylic carbon (=CH) is predicted to resonate around 115 ppm.

-

The methylene carbon of the ethyl ester (-OCH₂CH₃) should be found around 60 ppm.

-

The carbons of the piperidine ring are expected at approximately 55 ppm and 35 ppm for the carbons adjacent to the nitrogen and the double bond, respectively.

-

The N-methyl carbon (N-CH₃) is predicted to have a chemical shift of around 46 ppm.

-

The methyl carbon of the ethyl ester (-OCH₂CH₃) will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2950-2800 | Medium-Strong | C-H (Aliphatic) |

| ~1715 | Strong | C=O (Ester) |

| ~1640 | Medium | C=C (Alkene) |

| ~1240 | Strong | C-O (Ester) |

Interpretation:

-

The most prominent peak will be the strong absorption band around 1715 cm⁻¹ , characteristic of the C=O stretch of the α,β-unsaturated ester.

-

A medium intensity peak around 1640 cm⁻¹ is expected for the C=C stretching vibration of the exocyclic double bond.

-

Strong to medium bands in the 2950-2800 cm⁻¹ region will correspond to the C-H stretching vibrations of the methyl and methylene groups.

-

A strong absorption around 1240 cm⁻¹ will be due to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₀H₁₇NO₂ and the molecular weight is 183.25 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 183 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₃]⁺ |

| 138 | [M - OCH₂CH₃]⁺ |

| 110 | [M - COOCH₂CH₃]⁺ |

| 96 | [Piperidine ring fragment]⁺ |

| 57 | [C₄H₉]⁺ or [CH₂=N(CH₃)CH₂]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) should be observed at m/z 183.

-

Loss of a methyl group from the piperidine nitrogen would result in a fragment at m/z 168 .

-

Cleavage of the ethoxy group from the ester would lead to a fragment at m/z 138 .

-

Loss of the entire ethyl acetate group would generate a fragment at m/z 110 .

-

Fragmentation of the piperidine ring can lead to various smaller fragments, with a prominent peak expected at m/z 96 corresponding to the 1-methyl-1,2,3,6-tetrahydropyridinium cation. Another common fragment from N-methyl piperidine structures is at m/z 57 .

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Sample Preparation for NMR

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, select an appropriate column and temperature program to ensure good separation and elution of the compound.

-

Set the ion source to the standard EI energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview of the expected NMR, IR, and MS characteristics of this compound. These data and their interpretations serve as a valuable resource for chemists and researchers involved in the synthesis, purification, and analysis of this important chemical intermediate. While the provided data is based on established spectroscopic principles and comparison with analogous structures, experimental verification is always recommended for definitive identification.

References

Due to the lack of a specific publication with a complete experimental dataset for this compound, this reference section provides authoritative sources for spectroscopic interpretation and data for analogous compounds.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link][1]

Sources

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate: A Technical Guide for Researchers

Core Identifiers and Physicochemical Properties

Due to the limited direct data on Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, we present the identifiers for structurally similar and well-documented analogs: the N-benzyl and N-ethyl derivatives. These compounds serve as excellent reference points for predicting the physicochemical properties of the target N-methyl compound.

| Identifier | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate |

| CAS Number | 40110-55-2[1][2][3] | 154495-75-7[4] |

| Molecular Formula | C16H21NO2[1] | C11H19NO2[4] |

| Molecular Weight | 259.35 g/mol [1] | 197.27 g/mol [4] |

| IUPAC Name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate[1] | Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate[4] |

| Synonyms | (1-BENZYLPIPERIDIN-4-YLIDENE)ACETICACIDETHYLESTER[3] | N/A |

Note: The properties of this compound are expected to be comparable to its N-ethyl analog.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds from stabilized phosphorus ylides and carbonyl compounds.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of the target compound.

Step-by-Step Methodology

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Methyl-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

Protocol:

-

Preparation of the Ylide (Phosphorus Ylide Formation):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel. The addition is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and slow addition to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphorus ylide.

-

-

Olefination Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Slowly add a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

-

Structural Elucidation

The chemical structure of the synthesized compound can be confirmed using standard analytical techniques.

Caption: Chemical structure of this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The unique exocyclic double bond in this compound makes it a valuable intermediate for creating diverse molecular architectures.

Potential Therapeutic Areas:

-

CNS Disorders: Piperidine derivatives are known to interact with various central nervous system (CNS) targets. This compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or treatments for neurodegenerative diseases.

-

Oncology: The piperidine ring is present in several kinase inhibitors and other anticancer agents. Modifications of this core structure could lead to the discovery of new therapeutics for various cancers.

-

Pain Management: The development of non-opioid analgesics is a critical area of research. The structural features of this molecule could be exploited to design novel pain therapeutics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, standard laboratory safety precautions should be followed. Based on analogous compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. [Link]

-

ChemSynthesis. ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. [Link]

-

ChemicalRegister. Ethyl 2-(1-ethylpiperidin-4-ylidenE)acetate (CAS No. 154495-75-7) Suppliers. [Link]

-

PubChem. Ethyl 2-[[amino(nitramido)methylidene]amino]acetate. [Link]

-

PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. [Link]

-

PubChem. Ethyl cyano(imidazolidin-2-ylidene)acetate. [Link]

-

ResearchGate. Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. [Link]

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

-

National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). [Link]

-

PubChem. Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. [Link]

-

PubChem. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. [Link]

-

ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

-

ResearchGate. In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents.. [Link]

Sources

- 1. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate|lookchem [lookchem.com]

- 2. 40110-55-2|Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-(1-ethylpiperidin-4-ylidenE)acetate (CAS No. 154495-75-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

An In-depth Technical Guide to Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, a key chemical intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing accurate and well-referenced data.

Core Molecular Attributes

This compound is a substituted piperidine derivative with a distinct exocyclic double bond conjugated to an ethyl acetate moiety. This structural arrangement imparts specific reactivity and makes it a valuable building block in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. It is also known by other names such as 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester. The key structural features include a piperidine ring N-methylated at position 1 and an ethyl acetate group attached via a double bond at position 4.

Physicochemical Properties

A summary of the key molecular and physical properties is provided in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| CAS Number | 28399-82-8 | [3] |

Synthesis and Reactivity Insights

The synthesis of this compound typically involves a Wittig or Horner-Wadsworth-Emmons reaction. The choice of reagents and reaction conditions is critical to achieving high yields and purity.

Generalized Synthetic Workflow

A common synthetic approach is the reaction of N-methyl-4-piperidone with a phosphorus ylide derived from an ethyl haloacetate. The causality behind this choice lies in the high reliability and stereochemical control offered by this class of reactions for the formation of carbon-carbon double bonds.

Caption: Generalized synthetic workflow for this compound.

Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol provides a self-validating system for the synthesis of the target compound.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

N-methyl-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethyl phosphonoacetate dropwise to the cooled suspension. The addition rate should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures the complete formation of the phosphonate anion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of N-methyl-4-piperidone in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence of the N-methyl group, the piperidine ring protons, the exocyclic double bond, and the ethyl acetate moiety.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the ester and the C=C of the alkene.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its piperidine core is a common motif in many biologically active compounds. The exocyclic double bond and the ester functionality provide handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

References

-

AA Blocks. Product Index. [Link]

-

Building Blocks Catalogue. (August 2018). [Link]

-

Molbase. 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Disclaimer: This document provides a comprehensive technical framework for the investigation of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds and established pharmaceutical development principles to offer scientifically grounded protocols and predictive insights. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

This compound is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2][3] The piperidine scaffold is a key structural motif in many pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties.[1][2][3] Understanding the solubility and stability of a new chemical entity such as this compound is a cornerstone of early-stage drug development. These properties are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.[4][5] This guide provides a detailed exploration of the theoretical and practical aspects of characterizing the solubility and stability of this molecule, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties: An Inferential Analysis

| Property | Predicted Value/Range | Rationale and Supporting Evidence |

| Molecular Formula | C10H17NO2 | Based on the chemical structure. |

| Molecular Weight | 183.25 g/mol | Calculated from the molecular formula. |

| LogP (o/w) | 1.5 - 2.5 | Inferred from related structures. The presence of the ester group increases lipophilicity, while the tertiary amine offers a degree of hydrophilicity. |

| pKa | 7.5 - 8.5 | The tertiary amine in the piperidine ring is expected to be the primary basic center. This pKa range is typical for such functionalities.[2] |

| Aqueous Solubility | pH-dependent | Expected to have low solubility in neutral and basic pH due to the non-ionized form. Solubility should increase in acidic pH as the tertiary amine becomes protonated. |

| Physical Form | Likely an oil or low-melting solid | Many similar, relatively small organic molecules exist in these forms at room temperature. |

Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is essential for formulation development and predicting in vivo absorption.[6][7] We recommend a multi-tiered approach to characterizing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for solubility assessment.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Reagents:

-

This compound

-

A range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9)

-

Organic solvents relevant to formulation (e.g., ethanol, propylene glycol, PEG 400)

-

HPLC-grade water, acetonitrile, and relevant mobile phase modifiers

-

0.22 µm syringe filters

2. Procedure:

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the suspension by shaking at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

3. Rationale for Experimental Choices:

-

Choice of Solvents: The selection of pH buffers is crucial for understanding the pH-dependent solubility, which is critical for predicting oral absorption. Organic and co-solvents are evaluated for potential liquid formulation development.

-

Equilibration Time: 24-48 hours is typically sufficient to ensure that equilibrium between the solid and dissolved states is reached.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.

Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development, mandated by regulatory bodies like the ICH.[8][9][10][11][12] A combination of forced degradation studies and long-term stability testing provides a comprehensive picture of the molecule's lability.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products and pathways of a drug substance.[13][14][15][16][17] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Typical Stress Conditions:

| Condition | Protocol | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Ester hydrolysis to the corresponding carboxylic acid and ethanol. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Rapid ester hydrolysis (saponification).[18][19][20][21][22] |

| Oxidation | 3% H2O2 at room temperature for 24h | Oxidation of the tertiary amine to an N-oxide. |

| Thermal | 80°C for 48h (solid state) | General thermal decomposition. |

| Photostability | ICH Q1B conditions (exposure to UV and visible light) | Photolytic degradation, potentially involving the double bond. |

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of an analytical method that can resolve the parent compound from its degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for small organic molecules. |

| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for good peak shape of the basic analyte. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | To ensure elution of both the polar degradation products and the more lipophilic parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | Wavelength at which the chromophore of the molecule is likely to have significant absorbance. |

| Column Temperature | 30°C | For reproducible retention times. |

Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be anticipated: ester hydrolysis and oxidation of the tertiary amine.

Caption: Predicted degradation pathways.

Conclusion

While direct experimental data on this compound is sparse, a robust investigational plan can be formulated based on its chemical structure and established principles of pharmaceutical sciences. The protocols and insights provided in this guide offer a comprehensive roadmap for the systematic evaluation of its solubility and stability. A thorough understanding of these fundamental properties is paramount for advancing this promising molecule through the drug development pipeline.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2015, November 11). Slideshare. Retrieved January 13, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 13, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 13, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

-

Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. Retrieved January 13, 2026, from [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 13, 2026, from [Link]

-

Drug Solubility Testing. (n.d.). Eurolab. Retrieved January 13, 2026, from [Link]

-

ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 13, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 13, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved January 13, 2026, from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 13, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved January 13, 2026, from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved January 13, 2026, from [Link]

-

ester hydrolysis rate: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved January 13, 2026, from [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 13, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. (2019, April 26). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. Retrieved January 13, 2026, from [Link]

-

Degradation of ester bond based polymers. (a) Hydrolytic cleavage of... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy. Retrieved January 13, 2026, from [Link]

-

mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved January 13, 2026, from [Link]

-

Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1967, October 1). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

(PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2025, October 30). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. criver.com [criver.com]

- 6. testinglab.com [testinglab.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. sgs.com [sgs.com]

- 18. ester hydrolysis rate: Topics by Science.gov [science.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. youtube.com [youtube.com]

The Evolving Therapeutic Landscape of N-Methylpiperidine Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Abstract: The N-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs. Its conformational flexibility and the ability of the tertiary amine to engage in crucial biological interactions make it an attractive starting point for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of N-methylpiperidine derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed structure-activity relationships, and present robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic motif.

Introduction: The N-Methylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. The addition of a methyl group to the nitrogen atom to form the N-methylpiperidine scaffold significantly influences the molecule's physicochemical properties, including its basicity and reactivity, compared to the parent piperidine structure.[1] This seemingly simple modification can have profound effects on a compound's biological activity and selectivity.[1]

Physicochemical Properties and Stereochemical Considerations

The N-methylpiperidine moiety imparts a combination of lipophilicity and basicity to a molecule, properties that are often crucial for oral bioavailability and interaction with biological targets. The nitrogen atom, being a chiral center, can exist in two stereoisomeric forms (R and S), which can interact differently with chiral biological macromolecules like receptors and enzymes, leading to variations in potency and selectivity.[1] Careful consideration and control of the stereochemistry during synthesis are therefore critical in the development of N-methylpiperidine-based drugs.[1]

Historical Perspective and Presence in FDA-Approved Drugs

The significance of the N-methylpiperidine scaffold is underscored by its presence in a number of well-established drugs. For instance, the potent opioid analgesic, meperidine, and the acetylcholinesterase inhibitor, donepezil, used in the management of Alzheimer's disease, both feature this core structure. This history of clinical success continues to inspire the exploration of novel N-methylpiperidine derivatives for a wide range of therapeutic applications.

Rationale for Derivatization and Biological Screening

The conformational flexibility of the piperidine ring allows for the presentation of substituents in various spatial orientations, enabling a thorough exploration of the chemical space around a biological target. The nitrogen atom can be readily quaternized or incorporated into larger, more complex structures, providing a versatile handle for synthetic modification. This guide will explore the biological consequences of such derivatizations, focusing on key therapeutic areas where N-methylpiperidine derivatives have shown significant promise.

Anticancer Activity of N-Methylpiperidine Derivatives

The search for novel anticancer agents remains a critical endeavor in pharmaceutical research. N-methylpiperidine derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.

Mechanistic Insights: Targeting Key Oncogenic Pathways

2.1.1 Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death.[2][3][4] Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing factors like cytochrome c that trigger the caspase cascade and subsequent cell death.[3][5] Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic members to prevent this cascade.[4] Certain piperidine derivatives have been shown to induce apoptosis by modulating the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio.[6]

2.1.2 As Alkylating Agents: Covalent Modification of Biomolecules

Certain 2,6-disubstituted N-methylpiperidine derivatives have been designed as bioreducible prodrugs.[7] The core concept is that these compounds are relatively inactive in normal, oxygen-rich tissues but can be metabolically reduced in the hypoxic environment characteristic of many solid tumors. This reduction can lead to the formation of highly reactive species, such as aziridinium ions, which act as bifunctional alkylating agents, cross-linking DNA and other crucial biomolecules, ultimately leading to cell death.[7]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have provided valuable insights into the design of potent anticancer N-methylpiperidine derivatives. For instance, in a series of 2,6-disubstituted derivatives, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine demonstrated the highest toxicity against human colon carcinoma cell lines, with IC50 values in the low micromolar range.[7] This suggests that the nature of the leaving group at the 2 and 6 positions is critical for activity.

Tabulated Data: Anticancer Activity of N-Methylpiperidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon) | 6-11 | [7] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon) | 6-11 | [7] |

| Vindoline-N-methylpiperazine derivative (3) | HeLa (cervical) | 9.36 | [8] |

| Vindoline-N-methylpiperazine dimer (4) | SiHa (cervical) | 2.85 | [8] |

| Phenyl benzamide with N-methylpiperazine (A-11) | A-549 (lung) | 5.71 | [9] |

| Phenyl benzamide with N-methylpiperazine (A-11) | HCT-116 (colon) | 4.26 | [9] |

Experimental Protocols for Assessing Anticancer Activity

2.4.1 Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[5][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Step-by-Step Protocol: [5][10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-methylpiperidine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.4.2 Apoptosis Assays: Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.[10][11]

Step-by-Step Protocol: [10][11][12][13][14]

-

Cell Treatment: Treat cells with the N-methylpiperidine derivative for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

2.4.3 Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample.[1][7][15][16] Proteins are separated by size via gel electrophoresis, transferred to a solid support (membrane), and then probed with antibodies specific to the protein of interest.[7][15]

Step-by-Step Protocol: [1][7][15][16]

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Antimicrobial Potential of N-Methylpiperidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. N-methylpiperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many N-methylpiperidine derivatives are still under investigation. However, the cationic nature of many of these compounds, particularly quaternary ammonium salts, suggests that they may act by disrupting the integrity of microbial cell membranes. The positively charged nitrogen atom can interact with the negatively charged components of bacterial cell walls and membranes, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.

Structure-Activity Relationship (SAR) Studies

SAR studies of antimicrobial N-methylpiperidine derivatives have shown that both the nature of the substituents on the piperidine ring and the overall lipophilicity of the molecule play crucial roles in determining their activity. For some N-methyl-4-piperidone-derived monoketone curcuminoids, the presence of fluorine and methoxy groups on the aromatic ring was associated with enhanced antibacterial activity.[17] The N-methyl-4-piperidone ring itself was found to boost antibacterial activity compared to corresponding acetone-derived compounds.[17]

Tabulated Data: Antimicrobial Spectrum and Potency

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived MKC (1) | S. salivarius, L. paracasei, S. mitis, S. sanguinis | 250-500 | [17] |

| N-methyl-4-piperidone-derived MKC (10) | L. paracasei, S. mitis, S. sanguinis | 250-500 | [17] |

| N-methyl-4-piperidone-derived MKC (13) | S. mutans, S. mitis, S. sanguinis, S. sobrinus | 250-500 | [17] |

| 1-(4'-methoxy phenacyl)-N-methyl piperidinium bromide | Various bacteria and fungi | >10 mg/mL | [18] |

| 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide | Various bacteria and fungi | >10 mg/mL | [18] |

Experimental Protocols for Antimicrobial Susceptibility Testing

3.4.1 Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[14][19][20][21]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compound is introduced into the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.[20][21]

Step-by-Step Protocol: [14][19][20][21]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the surface of the MHA plates with the microbial inoculum.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the N-methylpiperidine derivative solution to each well. Include positive (known antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

3.4.2 Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][16][22][23]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[22][23]

Step-by-Step Protocol: [1][12][16][22][23]

-

Compound Dilution: Perform serial two-fold dilutions of the N-methylpiperidine derivative in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective and Neuro-modulatory Effects

N-methylpiperidine derivatives have garnered significant attention for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Their mechanisms of action often involve the modulation of key neurotransmitter systems and cellular stress response pathways.

Targeting Cholinesterases: Implications for Alzheimer's Disease

4.1.1 Mechanism of Acetylcholinesterase (AChE) Inhibition

A primary pathological hallmark of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve signal.[24] Inhibition of AChE increases the levels of ACh in the brain, which can lead to improvements in cognitive function.[24] Several N-methylpiperidine derivatives have been developed as potent and selective AChE inhibitors.[25] For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) is a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[25]

4.1.2 Signaling Cascade of AChE Inhibition

By inhibiting AChE, N-methylpiperidine derivatives increase the concentration of acetylcholine in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby restoring cholinergic neurotransmission.[24][26] This enhanced signaling is believed to be the basis for the cognitive benefits observed with AChE inhibitors.[27]

Modulation of Sigma-1 (σ1) Receptors

4.2.1 The Role of σ1 Receptors in Neuroprotection

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[3][19] Activation of σ1 receptors by agonists has been shown to exert broad neuroprotective effects through various mechanisms, including the modulation of calcium signaling, reduction of oxidative stress, and enhancement of neuronal survival pathways.[4][23][28]

4.2.2 Downstream Signaling of σ1 Receptor Activation

Upon activation by an agonist, the σ1 receptor can dissociate from its binding partner, BiP, and interact with a variety of client proteins, including ion channels and kinases.[23] This can lead to the activation of pro-survival signaling pathways such as the Akt and ERK pathways, and the upregulation of anti-apoptotic proteins like Bcl-2.[19][29] Furthermore, σ1 receptor activation can promote the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[20]

Structure-Activity Relationship (SAR) for Neuro-active Derivatives

For AChE inhibitors, the presence of a basic nitrogen atom in the piperidine ring is crucial for interaction with the anionic site of the enzyme.[30] The nature and position of substituents on the benzyl group and other parts of the molecule can significantly influence potency and selectivity. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be an extremely potent AChE inhibitor with an IC50 of 0.56 nM.[30]

Tabulated Data: Neuroprotective and AChE Inhibitory Activities

| Compound/Derivative | Target | IC50/Activity | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | [25] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 nM | [30] |

| Donepezil | Brain AChE Inhibition (in monkey) | Plasma IC50: 37 ng/mL | [31] |

| S-I 26 (rivastigmine analogue) | AChE | 14 µM | [32] |

Experimental Protocols for Evaluating Neuroprotective Effects

4.5.1 In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method

Principle: Ellman's method is a colorimetric assay to measure AChE activity.[33] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[32][34]

Step-by-Step Protocol: [32][33][35]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), DTNB solution, ATCh solution, and AChE enzyme solution.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the N-methylpiperidine derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well (except for the blank).

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATCh substrate solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

4.5.2 Neuroprotection Assays in Cell Culture (e.g., against oxidative stress)

Principle: Oxidative stress, often induced by agents like hydrogen peroxide (H2O2), is a key factor in neuronal cell death in neurodegenerative diseases.[26][34][35][36][37] Neuroprotective compounds can be identified by their ability to protect neuronal cells from H2O2-induced cytotoxicity.

Step-by-Step Protocol: [26][34][35][36][37]

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the N-methylpiperidine derivative for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of H2O2 for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.4.1.

-

Data Analysis: Calculate the percentage of cell viability in the presence of the test compound compared to cells treated with H2O2 alone.

Synthesis Strategies for Biologically Active N-Methylpiperidine Derivatives

The synthesis of N-methylpiperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the piperidine ring and the introduction of various substituents.

General Synthetic Routes

5.1.1 N-methylation of Piperidine Precursors

A common and straightforward method for the synthesis of N-methylpiperidine derivatives is the N-methylation of a pre-existing piperidine ring. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or the Eschweiler-Clarke reaction using formaldehyde and formic acid.[22]

5.1.2 Synthesis of 2,6-disubstituted N-methylpiperidines

The synthesis of 2,6-disubstituted piperidines can be achieved through various strategies, including catalytic dynamic resolution, which allows for the enantioselective synthesis of these compounds.[18] This method often involves the lithiation of an N-Boc protected piperidine followed by reaction with an electrophile in the presence of a chiral ligand.[18]

5.1.3 Synthesis of N-benzyl-4-substituted piperidine derivatives

N-benzyl-4-piperidone is a versatile starting material for the synthesis of a wide range of N-benzyl-4-substituted piperidine derivatives.[38] It can be synthesized through methods like the Dieckmann condensation.[38] The 4-position can then be further functionalized through various reactions, such as the Suzuki coupling to introduce aryl or heteroaryl groups.[31]

Purification and Characterization Techniques

Synthesized N-methylpiperidine derivatives are typically purified using standard techniques such as column chromatography or recrystallization. Their structures are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Future Perspectives and Conclusion

Emerging Biological Targets

The versatility of the N-methylpiperidine scaffold suggests that its therapeutic potential is far from exhausted. Emerging targets for these derivatives include various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in a wide range of diseases. The development of multi-target ligands, where a single N-methylpiperidine derivative can modulate multiple biological targets, is a particularly exciting area of research.

Challenges and Opportunities in Drug Development

While N-methylpiperidine derivatives hold great promise, challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic and pharmacodynamic properties, minimizing off-target effects, and developing efficient and scalable synthetic routes. However, the continued exploration of this privileged scaffold, coupled with advances in computational chemistry and high-throughput screening, presents significant opportunities for the discovery of novel and effective drugs.

Concluding Remarks

N-methylpiperidine derivatives represent a rich and diverse class of compounds with a broad spectrum of biological activities. Their proven success in the clinic, coupled with their synthetic tractability, ensures that they will remain a focus of drug discovery and development efforts for the foreseeable future. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and neuroprotective properties, along with the tools and techniques necessary for their evaluation, with the aim of inspiring and facilitating further research in this exciting field.

References

Sources

- 1. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. bio-techne.com [bio-techne.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 16. pjps.pk [pjps.pk]

- 17. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. globethesis.com [globethesis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 22. US2765312A - Quaternary piperidinium borohydrides and their preparation - Google Patents [patents.google.com]